molecular formula C10H11NO2 B13599103 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylicacid

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylicacid

Cat. No.: B13599103
M. Wt: 177.20 g/mol
InChI Key: CEBUULIJAZODTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the α-methylation of 2-methylpyridines using a continuous flow setup, which offers a more environmentally friendly and efficient synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors can also be advantageous for industrial-scale synthesis, providing better control over reaction parameters and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-3-2-4-9(11-6)7-5-8(7)10(12)13/h2-4,7-8H,5H2,1H3,(H,12,13)

InChI Key

CEBUULIJAZODTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.